molecular formula C24H22N2O4S B2554720 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide CAS No. 900885-66-7

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide

Cat. No. B2554720
CAS RN: 900885-66-7
M. Wt: 434.51
InChI Key: ZDMOWGLZGPSDBX-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide, also known as DMQX, is a potent non-competitive antagonist of the AMPA subtype of glutamate receptors. It has been extensively studied for its potential clinical applications in the treatment of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.

Mechanism of Action

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to a specific site on the receptor and prevents the activation of the receptor by glutamate. This inhibition of the receptor leads to a decrease in the excitatory neurotransmission mediated by AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to protect against neuronal damage caused by seizures. This compound has also been shown to have potential therapeutic effects in Parkinson's and Alzheimer's diseases, although further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a useful tool for studying the role of these receptors in synaptic plasticity and learning and memory. However, this compound also has some limitations. It has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, its potency and selectivity can make it difficult to interpret results in some experiments.

Future Directions

There are several potential future directions for research on N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of this compound as a potential therapeutic agent in neurological disorders. Finally, there is interest in using this compound as a research tool to study the role of AMPA receptors in synaptic plasticity and learning and memory.

Synthesis Methods

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine to produce 3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinoline-2-carbaldehyde. This intermediate is then reacted with thiophene-2-carboxylic acid to produce this compound.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide has been extensively studied for its potential clinical applications in the treatment of neurological disorders. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy, as well as potential therapeutic effects in Parkinson's and Alzheimer's diseases. This compound has also been used as a research tool to study the role of AMPA receptors in synaptic plasticity and learning and memory.

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-26-18-9-5-4-8-17(18)23(28)22(15-10-11-19(29-2)20(13-15)30-3)24(26)25-21(27)14-16-7-6-12-31-16/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMOWGLZGPSDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)CC3=CC=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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